REACTION_CXSMILES
|
C([O-])([O-])=O.[Na+].[Na+].[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][CH:17]([N:20]([C:24]([C:26]2[CH:27]=[N:28][C:29](Br)=[CH:30][CH:31]=2)=[O:25])[CH:21]2[CH2:23][CH2:22]2)[CH2:16][CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8].[CH3:33][S:34]([C:37]1[CH:42]=[CH:41][C:40](B(O)O)=[CH:39][CH:38]=1)(=[O:36])=[O:35]>CN(C)C=O>[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][CH:17]([N:20]([CH:21]2[CH2:23][CH2:22]2)[C:24]([C:26]2[CH:27]=[N:28][C:29]([C:40]3[CH:41]=[CH:42][C:37]([S:34]([CH3:33])(=[O:36])=[O:35])=[CH:38][CH:39]=3)=[CH:30][CH:31]=2)=[O:25])[CH2:16][CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8] |f:0.1.2|
|
Name
|
|
Quantity
|
8.26 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C1CC1)C(=O)C=1C=NC(=CC1)Br
|
Name
|
|
Quantity
|
259 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
|
CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
|
The resulting mixture is stirred for 6 h at 90° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture is sparged with argon for 10 min
|
Duration
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10 min
|
Type
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ADDITION
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Details
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[1,1′-bis(diphenylphosphino)-ferrocene]dichloropalladium dichloromethane complex (96 mg) is added
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Type
|
TEMPERATURE
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Details
|
After cooling to room temperature
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Type
|
ADDITION
|
Details
|
water (50 mL) is added
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Type
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EXTRACTION
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Details
|
the aqueous phase is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel (ethyl acetate/cyclohexane 3:1→1:0)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C(=O)C=1C=NC(=CC1)C1=CC=C(C=C1)S(=O)(=O)C)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |